5-Hydroxyalizarin 1-methyl ether

Description

Properties

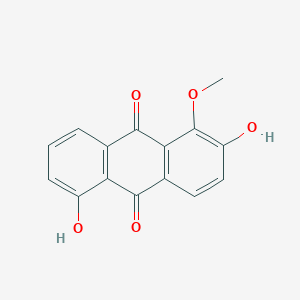

Molecular Formula |

C15H10O5 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

2,5-dihydroxy-1-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O5/c1-20-15-10(17)6-5-8-12(15)14(19)7-3-2-4-9(16)11(7)13(8)18/h2-6,16-17H,1H3 |

InChI Key |

PIYPSEKICNYSKT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Origins of 5-Hydroxyalizarin 1-methyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthetic pathway of 5-Hydroxyalizarin 1-methyl ether, an anthraquinone (B42736) of interest for its potential pharmacological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

Natural Sources of this compound

This compound, also known by its synonyms Alizarin (B75676) 1-methyl ether and 2-Hydroxy-1-methoxyanthraquinone, has been identified in several plant species, primarily within the Rubiaceae family. The most prominent and well-documented sources include:

-

Hymenodictyon excelsum : The bark of this tree is a known source of a variety of anthraquinones, including this compound.

-

Damnacanthus major : This species has also been confirmed to contain this compound.

-

Damnacanthus indicus : Research on this species has led to the isolation of various anthraquinones, including 1-methoxy-2-hydroxyanthraquinone, a synonym for the target compound.[1]

-

Morinda officinalis and Morinda elliptica : The roots of these plants are rich in anthraquinones, and studies have reported the presence of Alizarin 1-methyl ether.

-

Galium sinaicum : The roots of this plant have been shown to contain Alizarin 1-methyl ether.

-

Oldenlandia herbacea var. herbacea : This herbaceous plant is another documented source of Alizarin 1-methyl ether.

-

Rubia wallichiana : This species from the madder family is also a known producer of this anthraquinone.

Experimental Protocols for Isolation and Characterization

Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, general methodologies for the extraction and separation of anthraquinones from plant materials can be adapted. The following is a generalized workflow based on common practices for anthraquinone isolation from the Rubiaceae family.

General Experimental Workflow for Anthraquinone Isolation

Caption: Generalized workflow for the isolation of anthraquinones.

Detailed Methodologies:

-

Plant Material Preparation: The roots of the source plant (e.g., Damnacanthus major) are collected, washed, air-dried, and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent such as methanol, ethanol, or chloroform (B151607) at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Anthraquinones are often enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A solvent gradient (e.g., increasing polarity of ethyl acetate in hexane) is used to elute the compounds.

-

Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Biosynthesis of Alizarin and Related Anthraquinones

Anthraquinones in the Rubiaceae family, including alizarin and its derivatives, are synthesized via the shikimate pathway. This pathway is a major route for the biosynthesis of aromatic compounds in plants.

Shikimate Pathway Leading to Alizarin Biosynthesis

Caption: Biosynthesis of alizarin via the shikimate pathway.

The biosynthesis of the alizarin scaffold begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate, key intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. Through a series of enzymatic reactions, this leads to the formation of chorismate, a crucial branch-point intermediate. Chorismate is then converted to isochorismate, which subsequently reacts with α-ketoglutarate to form o-succinylbenzoic acid. This intermediate then undergoes cyclization and further modifications, including the incorporation of an isoprene (B109036) unit derived from the mevalonate (B85504) or MEP pathway, to form the characteristic tricyclic anthraquinone core of alizarin. Subsequent enzymatic modifications, such as hydroxylation and methylation, would then lead to the formation of this compound.

This guide provides a foundational understanding of the natural sources, isolation, and biosynthesis of this compound. Further research is warranted to quantify the yields from various plant sources and to elucidate the specific enzymatic steps in its biosynthetic pathway. Such knowledge will be invaluable for the sustainable production and pharmacological development of this promising natural product.

References

Spectroscopic Analysis of 5-Hydroxyalizarin 1-methyl Ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 5-Hydroxyalizarin 1-methyl ether (CAS No: 34425-63-3), an anthraquinone (B42736) isolated from Hymenodictyon excelsum.[1][2] Due to the limited availability of public spectroscopic data, this document outlines the expected spectral characteristics based on its chemical structure and provides a general framework for the experimental protocols used in acquiring such data.

Chemical Structure and Properties

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~12-13 | s | 1H | Phenolic OH (chelated) |

| ~7.0-8.0 | m | 5H | Aromatic protons |

| ~4.0 | s | 3H | Methoxy protons (-OCH₃) |

| ~6.0-7.0 | s | 1H | Phenolic OH (non-chelated) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Proposed Assignment |

| >180 | C=O (Quinone) |

| 160-170 | C-OH (Phenolic) |

| 150-160 | C-OCH₃ (Aromatic) |

| 110-140 | Aromatic C-H and C-C |

| ~55-60 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (phenolic) |

| 2850-3000 | Medium | C-H stretch (aromatic & methyl) |

| 1620-1680 | Strong | C=O stretch (quinone, chelated) |

| 1580-1620 | Strong | C=O stretch (quinone) |

| 1400-1600 | Medium-Strong | C=C stretch (aromatic) |

| 1000-1300 | Strong | C-O stretch (ether and phenol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 270 | [M]⁺ (Molecular Ion) |

| 255 | [M-CH₃]⁺ |

| 242 | [M-CO]⁺ |

| 227 | [M-CO-CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets.

-

Data Analysis: The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance to generate the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data tables are predictive and should be populated with experimental values as they become available. The experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar natural products.

References

An In-depth Technical Guide to 5-Hydroxyalizarin 1-methyl ether: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and current knowledge of 5-Hydroxyalizarin 1-methyl ether, a naturally occurring anthraquinone (B42736). First isolated in 1971, this compound has a unique chemical structure that distinguishes it from the more commonly studied alizarin (B75676) derivatives. This document details its initial discovery and isolation, explores its physicochemical properties, and reviews the limited available information on its synthesis and biological activity. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and related anthraquinones in drug discovery and development.

Introduction

This compound (CAS 34425-63-3) is a quinone compound belonging to the anthraquinone class of natural products.[1] Anthraquinones are a large and diverse group of aromatic compounds based on the anthracene (B1667546) skeleton, and they are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound suggests potential for unique biological interactions, yet it remains a relatively understudied molecule. This guide aims to consolidate the existing information on this compound to facilitate further research and exploration of its therapeutic potential.

Discovery and Initial Isolation

The discovery of this compound was first reported in 1971 by E. J. C. Brew and R. H. Thomson in the Journal of the Chemical Society C: Organic.[1] The compound was isolated from the roots of Hymenodictyon excelsum, a plant belonging to the Rubiaceae family.[1] This initial study focused on the characterization of various anthraquinones present in Hymenodictyon excelsum and Damnacanthus major.

Natural Source

Hymenodictyon excelsum Wall. (Rubiaceae) is a deciduous tree native to tropical and sub-tropical regions of Asia. Traditionally, various parts of the plant have been used in folk medicine. The isolation of this compound, along with several other anthraquinones, from the roots of this plant highlighted its potential as a source of novel bioactive compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀O₅ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| CAS Number | 34425-63-3 | [1] |

| Appearance | Not explicitly reported, but likely a colored solid typical of anthraquinones. | |

| Solubility | Soluble in DMSO (10 mM). | [2] |

Experimental Protocols

Isolation of this compound from Hymenodictyon excelsum (as inferred from the original publication)

Workflow for Anthraquinone Isolation

A generalized workflow for the isolation of anthraquinones from a plant source.

Detailed Steps (Hypothetical based on standard methods):

-

Preparation of Plant Material: The roots of Hymenodictyon excelsum would have been collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material would have been subjected to extraction with a suitable organic solvent. For anthraquinones, solvents of increasing polarity are often used sequentially. An initial extraction with a non-polar solvent like ether or chloroform would extract the free anthraquinone aglycones.

-

Purification of the Crude Extract: The resulting crude extract would likely have been purified using techniques such as liquid-liquid partitioning to separate the anthraquinones from other classes of compounds.

-

Chromatographic Separation: The enriched anthraquinone fraction would then have been subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, to separate the individual compounds. Thin-layer chromatography (TLC) would have been used to monitor the separation.

-

Isolation and Characterization: Fractions containing this compound would have been collected and the solvent evaporated. The pure compound would then have been characterized using spectroscopic methods, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to elucidate its structure.

History of Chemical Synthesis

There is currently no specific information available in the scientific literature detailing the chemical synthesis of this compound. The synthesis of substituted anthraquinones can be complex, often involving multi-step procedures.

Biological Activity and Signaling Pathways

To date, there are no specific studies published that investigate the biological activity or the signaling pathways affected by this compound. However, the broader class of anthraquinones is known to possess a wide range of pharmacological properties.

Potential Biological Activities (Inferred from Structurally Similar Compounds)

Many anthraquinones exhibit biological activities that are attributed to their ability to intercalate with DNA, generate reactive oxygen species, and inhibit enzymes such as topoisomerases. Some of the biological activities reported for other anthraquinones isolated from fungi and other natural sources include:

-

Antimicrobial activity

-

Antifungal activity

-

Antiviral activity

-

Cytotoxic and antitumor activity

-

Anti-inflammatory effects

-

Enzyme inhibition

It is plausible that this compound may share some of these activities, but this requires experimental validation.

Logical Relationship of Potential Biological Investigation

A logical workflow for the future biological investigation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring anthraquinone whose discovery in 1971 has not been followed by significant further investigation into its chemical synthesis or biological properties. This guide has summarized the foundational knowledge of this compound, highlighting the significant gaps in our understanding.

Future research should focus on the following areas:

-

Development of a synthetic route: A robust and efficient synthesis would provide a reliable source of the compound for further studies.

-

Comprehensive biological screening: The compound should be screened against a wide range of biological targets to identify any potential therapeutic activities.

-

Mechanistic studies: If biological activity is identified, further studies will be needed to elucidate the mechanism of action and the signaling pathways involved.

The unique substitution pattern of this compound makes it a compelling candidate for further research, with the potential to yield novel insights into the structure-activity relationships of anthraquinones and possibly lead to the development of new therapeutic agents.

References

Pharmacokinetics of 5-Hydroxyalizarin 1-methyl ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) compound isolated from the plant Hymenodictyon excelsum.[1][2] Despite its identification and availability for research purposes, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its pharmacokinetic profile. To date, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have been published.

This technical guide addresses this knowledge gap by providing a general overview of the pharmacokinetics of anthraquinones as a chemical class, drawing from available research on related compounds. While these general principles offer a foundational understanding, it is crucial to recognize that the specific pharmacokinetic properties of this compound may differ and can only be definitively determined through dedicated experimental studies. This document also outlines a generalized experimental workflow for characterizing the pharmacokinetic profile of novel compounds like this compound.

Introduction to this compound

This compound is a quinone compound belonging to the anthraquinone family.[1][2] It has been identified as a constituent of Hymenodictyon excelsum, a plant used in traditional medicine.[3] While various pharmacological activities have been reported for crude extracts of Hymenodictyon excelsum and other anthraquinones, specific data on the in vivo behavior of this compound is not available in the current body of scientific literature.

General Pharmacokinetics of Anthraquinones

In the absence of specific data for this compound, this section provides a summary of the general pharmacokinetic characteristics of anthraquinones based on a review of the class.[4][5]

2.1. Absorption

The absorption of anthraquinones primarily occurs in the intestines.[4][5] The rate and extent of absorption are influenced by their physicochemical properties, such as liposolubility. Generally, free anthraquinones (aglycones) are absorbed more rapidly than their glycoside forms due to their higher lipid solubility.[4][5] The presence of a double peak in the plasma concentration-time profile of some anthraquinones suggests the possibility of enterohepatic circulation or reabsorption.[4][5]

2.2. Distribution

Following absorption, anthraquinones are widely distributed throughout the body. They are primarily found in organs and tissues with high blood flow, such as the liver, kidneys, lungs, and intestines.[4][5]

2.3. Metabolism

Anthraquinones undergo extensive metabolism primarily in the liver and by the intestinal flora.[4][5] The main metabolic pathways include:[4][5]

-

Hydrolysis: Cleavage of glycosidic bonds to release the aglycone.

-

Glucuronidation and Sulfation: Conjugation reactions that increase water solubility and facilitate excretion.

-

Methylation/Demethylation: Addition or removal of methyl groups.

-

Hydroxylation/Dehydroxylation: Addition or removal of hydroxyl groups.

-

Oxidation/Reduction: Interconversion between different oxidation states.

It is also noted that different anthraquinones can be metabolically transformed into one another.[4][5]

2.4. Excretion

The primary routes of excretion for anthraquinones and their metabolites are through the kidneys (urine) and the biliary system (feces).[4][5]

A generalized workflow for a pharmacokinetic study is presented below.

Data Presentation

Due to the lack of available quantitative data for the pharmacokinetics of this compound, no data tables can be presented at this time. Future research is required to determine key pharmacokinetic parameters such as:

-

Bioavailability (%F)

-

Maximum Plasma Concentration (Cmax)

-

Time to Maximum Plasma Concentration (Tmax)

-

Area Under the Curve (AUC)

-

Elimination Half-life (t½)

-

Volume of Distribution (Vd)

-

Clearance (CL)

Experimental Protocols

As no specific pharmacokinetic studies on this compound have been published, detailed experimental protocols cannot be provided. A general methodology for such a study would involve:

-

Test System: In vivo studies in an appropriate animal model (e.g., rats, mice) or in vitro studies using systems like Caco-2 cells for absorption and liver microsomes for metabolism.[6]

-

Drug Formulation and Administration: Preparation of a suitable formulation of this compound for administration via the desired route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Timed collection of biological matrices such as blood, urine, and feces.

-

Bioanalytical Method Development and Validation: Development of a sensitive and specific analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), for the quantification of this compound and its potential metabolites in the collected biological samples.

-

Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters from the concentration-time data using appropriate software.

Signaling Pathways

The current scientific literature does not contain information regarding the specific signaling pathways modulated by this compound. Therefore, no diagrams for signaling pathways can be provided. Research on other anthraquinones, such as alizarin, has indicated interactions with pathways like the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is involved in the metabolism of xenobiotics.[7] However, it is not known if this compound has similar activity.

The diagram below illustrates a generalized overview of the ADME process for xenobiotics.

Conclusion and Future Directions

There is a clear absence of pharmacokinetic data for this compound in the public domain. While the general pharmacokinetic properties of the broader class of anthraquinones provide a theoretical framework, dedicated in vivo and in vitro studies are essential to elucidate the specific ADME profile of this compound. Such studies are critical for any future development of this compound for therapeutic or other applications, as a thorough understanding of its pharmacokinetics is fundamental to assessing its efficacy and safety. Future research should focus on conducting rigorous preclinical pharmacokinetic studies to fill the existing knowledge gap.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]

- 5. Pharmacokinetics of Anthraquinones from Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Hydroxyalizarin 1-methyl ether in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) that has been isolated from plant species such as Hymenodictyon excelsum[1][2]. Anthraquinones are a class of aromatic compounds known for their diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. Recent studies have highlighted the potential of anthraquinones to modulate various cellular signaling pathways, making them promising candidates for drug development. This document provides detailed protocols for the extraction and quantification of this compound from plant materials, along with an overview of its potential biological significance.

Data Presentation

While specific quantitative data for this compound in various plant extracts are not widely available in published literature, the following table provides a representative example of how such data can be structured. The values presented are hypothetical and based on typical concentrations of similar anthraquinones found in plant extracts.

| Plant Species | Plant Part | Extraction Solvent | Concentration of this compound (mg/kg of dry plant material) |

| Hymenodictyon excelsum | Bark | Methanol (B129727) | 75.8 |

| Hymenodictyon excelsum | Leaves | Ethanol | 42.3 |

| Rubia cordifolia | Roots | 70% Ethanol | 15.2 |

| Morinda officinalis | Roots | Methanol | 28.9 |

Experimental Protocols

The following protocols are designed to provide a robust framework for the extraction and quantification of this compound. These methods are based on established techniques for the analysis of anthraquinones in plant matrices.

Protocol 1: Plant Material Extraction

This protocol describes the extraction of this compound from dried and powdered plant material.

Materials:

-

Dried and finely powdered plant material (e.g., bark, leaves, roots)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

0.22 µm syringe filters

Procedure:

-

Accurately weigh approximately 10 g of the dried, powdered plant material.

-

Transfer the weighed material to a cellulose (B213188) thimble and place it in a Soxhlet extractor.

-

Extract the plant material with 250 mL of methanol for 6-8 hours.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) and filter through Whatman No. 1 filter paper.

-

Prior to HPLC or UPLC-MS/MS analysis, filter the extract through a 0.22 µm syringe filter.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 95% A

-

1-5 min: Linear gradient from 95% A to 5% A

-

5-7 min: Hold at 5% A

-

7.1-9 min: Return to 95% A and re-equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions: (Specific transitions for this compound need to be determined by infusing a standard solution. A plausible transition would be based on its molecular weight of 270.24 g/mol ).

Standard Preparation:

-

Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Quantification:

-

Inject the prepared standards and plant extracts into the UPLC-MS/MS system.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.

Signaling Pathway Interactions

Anthraquinones are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound are not extensively studied, related compounds have been shown to influence pathways such as the Reactive Oxygen Species (ROS)/JNK pathway, which is critical in regulating apoptosis and cellular stress responses[3][4].

Caption: Anthraquinone-induced activation of the ROS/JNK signaling pathway leading to apoptosis.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant extracts.

Caption: Workflow for the quantification of this compound.

References

Application Note: Determination of 5-Hydroxyalizarin 1-methyl ether by High-Performance Liquid Chromatography

Introduction

5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) that has been isolated from medicinal plants such as Hymenodictyon excelsum.[1][2] Anthraquinones are a class of aromatic compounds known for their diverse pharmacological activities. As research into the therapeutic potential of these compounds continues, the need for reliable analytical methods for their identification and quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methods for similar anthraquinone compounds.

Chemical Properties

| Property | Value |

| Molecular Formula | C15H10O5[1][2] |

| Molecular Weight | 270.24 g/mol [1] |

| CAS Number | 34425-63-3[2] |

| Chemical Structure | (Structure not available in search results) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2] |

Experimental Protocol

This protocol describes a proposed method for the analysis of this compound using RP-HPLC with UV detection. The method is adapted from established protocols for the analysis of other anthraquinones, such as alizarin (B75676) and purpurin.[3][4][5]

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[3][4]

-

Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid or acetic acid may be used as a mobile phase modifier.

-

Standard: A reference standard of this compound.

Chromatographic Conditions:

The following conditions are proposed as a starting point for method development and will likely require optimization.

| Parameter | Recommended Condition |

| Mobile Phase | A) Water with 0.1% Formic AcidB) Acetonitrile |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90-30% B30-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | A UV detector set at a wavelength corresponding to the absorbance maximum of this compound (requires experimental determination, but a general wavelength for anthraquinones is around 254 nm).[4] |

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation: For plant extracts or other matrices, a suitable extraction method will be required. A common procedure involves extraction with a solvent like methanol or dichloromethane, followed by filtration through a 0.45 µm syringe filter before injection.[3]

Method Validation

For use in a regulated environment, the developed HPLC method must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table is a template for presenting quantitative data that would be obtained during method development and validation.

| Parameter | Result |

| Retention Time (min) | To be determined |

| Linearity (R²) | To be determined |

| Range (µg/mL) | To be determined |

| LOD (µg/mL) | To be determined |

| LOQ (µg/mL) | To be determined |

| Accuracy (% Recovery) | To be determined |

| Precision (% RSD) | To be determined |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application of 5-Hydroxyalizarin 1-methyl ether in Cell-Based Assays: A Review of Potential Applications

Introduction

5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) compound isolated from the plant Hymenodictyon excelsum.[1][2] Anthraquinones are a class of aromatic organic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While specific research on the application of this compound in cell-based assays is limited, its chemical structure suggests potential utility in several areas of cell biology and drug discovery. This document outlines potential applications and generalized protocols based on the known activities of structurally related anthraquinones.

Potential Applications in Cell-Based Assays

Based on the activities of similar anthraquinone compounds, this compound could be investigated in the following cell-based assays:

-

Cytotoxicity Assays: To evaluate its potential as an anticancer agent.

-

Anti-inflammatory Assays: To assess its ability to modulate inflammatory responses in cells.

-

Antioxidant Activity Assays: To determine its capacity to mitigate oxidative stress.

-

Enzyme Inhibition Assays: To screen for inhibitory activity against various enzymes, such as kinases or cyclooxygenases.

Data from Related Compounds

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| Alizarin 1-methyl ether | MCF-7 (Breast Carcinoma) | Cytotoxicity | Not Specified | Cytotoxic | [] |

| Alizarin 1-methyl ether | CEM-SS (T-lymphoblastic leukemia) | Cytotoxicity | Not Specified | Cytotoxic | [] |

Note: The lack of specific IC50 values necessitates initial dose-response studies to determine the optimal concentration range for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in cell-based assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

-

Target cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

-

Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent System

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours at 37°C.

-

Nitrite (B80452) Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

Hypothesized Signaling Pathway Inhibition

Many anthraquinones are known to interfere with pro-inflammatory signaling pathways. A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow: Cell Viability Assay

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

Caption: General workflow for an MTT-based cell viability assay.

References

Application Notes and Protocols for the Use of 5-Hydroxyalizarin 1-methyl ether in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone.[1][2][3] This class of compounds is known for a wide range of biological activities, including enzyme inhibition.[4][5][6] Anthraquinones have been investigated for their potential as antibacterial, antiviral, and anticancer agents.[4][] this compound is isolated from Hymenodictyon excelsum, a plant used in traditional medicine.[1][8][9][10][11] While the broader family of anthraquinones has been studied for enzyme inhibitory properties, specific data on this compound is not currently available in the public domain.

These application notes provide a general framework and detailed protocols for researchers to investigate the potential enzyme inhibitory activity of this compound. The provided methodologies are based on established principles of enzyme kinetics and inhibition assays and can be adapted for various enzyme classes.

Compound Information

| Property | Value |

| IUPAC Name | 1,5-dihydroxy-2-methoxyanthracene-9,10-dione |

| Synonyms | This compound |

| Chemical Formula | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol |

| CAS Number | 34425-63-3 |

| Natural Source | Hymenodictyon excelsum[1][8][9][10][11] |

Data Presentation: A Template for Reporting Enzyme Inhibition Data

As no specific enzyme inhibition data for this compound has been published, the following table serves as a template for researchers to populate with their experimental findings. This structured format allows for clear and concise presentation of quantitative data, facilitating comparison across different enzymes and experimental conditions.

| Target Enzyme | Enzyme Concentration (nM) | Substrate | Substrate Concentration (µM) | Assay Condition | IC₅₀ (µM) | Inhibition Type |

| e.g., Protein Kinase X | 10 | Peptide Y | 100 | 25°C, pH 7.5 | Data not available | Data not available |

| e.g., Phosphatase Z | 5 | pNPP | 500 | 37°C, pH 7.0 | Data not available | Data not available |

| e.g., Amylase | 20 | Starch | 1% | 37°C, pH 6.9 | Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for determining the enzyme inhibitory potential of this compound. These should be adapted based on the specific enzyme and substrate being investigated.

Protocol 1: General Enzyme Inhibition Assay

This protocol outlines a universal workflow for screening this compound against a target enzyme.

1. Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer (specific to the enzyme)

-

96-well microplates

-

Microplate reader

2. Preparation of Solutions:

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Working Solutions: Prepare serial dilutions of the stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.

-

Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer.

-

Substrate Solution: Dissolve the substrate in the assay buffer to the desired concentration.

3. Assay Procedure:

-

Add 10 µL of the compound working solutions to the wells of a 96-well plate. Include wells with buffer and DMSO as negative controls.

-

Add 80 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the compound to interact with the enzyme before the substrate is added.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

-

Measure the reaction progress using a microplate reader at the appropriate wavelength for the chosen detection method (e.g., absorbance, fluorescence, luminescence).

-

Record data at multiple time points to determine the initial reaction velocity.

4. Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Experimental Workflow Diagram

Caption: Workflow for a typical enzyme inhibition assay.

Protocol 2: Determination of Inhibition Type (for confirmed inhibitors)

Once inhibition is confirmed, this protocol helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

1. Assay Setup:

-

Perform the enzyme inhibition assay as described in Protocol 1, but with varying concentrations of both the inhibitor (this compound) and the substrate.

-

A typical experimental design would involve at least three different fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.

2. Data Collection:

-

For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀).

3. Data Analysis:

-

Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ against 1/[S] (where [S] is the substrate concentration).

-

Alternatively, a Michaelis-Menten plot (V₀ vs. [S]) can be used.

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the type of inhibition.

Signaling Pathway Visualization (Hypothetical)

As the specific signaling pathways modulated by this compound are unknown, the following diagram illustrates a hypothetical scenario where it inhibits a protein kinase involved in a generic signaling cascade.

Caption: Hypothetical inhibition of a signaling pathway.

Logical Relationship Diagram

Caption: Decision-making workflow for inhibitor characterization.

While direct evidence for the enzyme inhibitory properties of this compound is currently lacking in scientific literature, its chemical class suggests potential bioactivity. The protocols and templates provided here offer a robust starting point for researchers to systematically investigate this compound. Meticulous experimental design and data analysis, as outlined, will be crucial in elucidating its potential as an enzyme inhibitor and its mechanism of action. Researchers are encouraged to adapt these general protocols to their specific enzymes of interest and to thoroughly document their findings to contribute to the body of knowledge on this natural product.

References

- 1. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. mdpi.com [mdpi.com]

- 5. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In vitro and in vivo experimental design with 5-Hydroxyalizarin 1-methyl ether

Application Notes and Protocols: 5-Hydroxyalizarin 1-methyl ether

For Research Use Only

Introduction

This compound is a naturally occurring anthraquinone (B42736) isolated from the bark of Hymenodictyon excelsum.[1][2][3] While this specific compound is not extensively studied, extracts from Hymenodictyon excelsum have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5][6] Furthermore, the broader class of anthraquinones is known for its potential as anticancer and anti-inflammatory agents.[7][8][9][10]

These application notes provide a comprehensive guide for the initial in vitro and in vivo characterization of this compound, based on the activities of its source and structurally related compounds. The protocols outlined below are intended to serve as a starting point for investigating its potential anticancer and anti-inflammatory properties.

Compound Information:

-

Compound Name: this compound

-

Chemical Class: Anthraquinone

-

Solubility: Soluble in DMSO (e.g., 10 mM)[2]

Postulated Biological Activities

Based on the known biological activities of Hymenodictyon excelsum extracts and other anthraquinone derivatives, this compound is postulated to have potential:

-

Anticancer Activity: Many anthraquinones exhibit cytotoxicity towards cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and modulation of signaling pathways like ROS/JNK.[8][10][11]

-

Anti-inflammatory Activity: Extracts from the source plant and related anthraquinones have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators.[4][5][6][12]

-

Antioxidant Activity: The antioxidant properties of Hymenodictyon excelsum bark suggest that its constituents may act as free radical scavengers.[5][13]

Recommended In Vitro Experimental Design

A general workflow for the initial in vitro screening of this compound is proposed below.

Caption: General workflow for in vitro screening of this compound.

Data Presentation: Example Quantitative Data

The following tables are examples of how to present quantitative data obtained from the proposed in vitro assays.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Example Data)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Exposure |

| HCT116 | Colon Carcinoma | User-determined value |

| MCF-7 | Breast Adenocarcinoma | User-determined value |

| A549 | Lung Carcinoma | User-determined value |

| PC3 | Prostate Cancer | User-determined value |

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages (Example Data)

| Treatment (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Vehicle Control | User-determined value | User-determined value | User-determined value |

| LPS (1 µg/mL) | 100 | User-determined value | User-determined value |

| Compound (1) | User-determined value | User-determined value | User-determined value |

| Compound (5) | User-determined value | User-determined value | User-determined value |

| Compound (10) | User-determined value | User-determined value | User-determined value |

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with the compound (at IC₅₀ concentration) for 24-48 hours.

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

LPS (from E. coli)

-

Griess Reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Proposed In Vivo Experimental Design

Should in vitro results demonstrate significant anticancer activity, a xenograft mouse model is recommended to evaluate in vivo efficacy.

Protocol 4: Human Tumor Xenograft Model

Animal Model:

-

Athymic nude mice (4-6 weeks old)

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and corn oil) via intraperitoneal injection or oral gavage at various doses (e.g., 10, 25, 50 mg/kg) daily or on alternate days.

-

The control group should receive the vehicle only. A positive control group (e.g., treated with a standard chemotherapeutic agent) can also be included.

-

Monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Potential Signaling Pathways for Investigation

Based on the activities of related anthraquinones, this compound may exert its effects through the modulation of key cellular signaling pathways.

Caption: Hypothetical signaling pathways for investigation.

Further studies using techniques like western blotting can be employed to investigate the phosphorylation status and expression levels of key proteins in these pathways (e.g., JNK, p-JNK, IκBα, p-IκBα, NF-κB p65) to elucidate the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. abap.co.in [abap.co.in]

Application Notes and Protocols for In Vivo Delivery of 5-Hydroxyalizarin 1-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyalizarin 1-methyl ether is a quinone compound isolated from medicinal plants such as Hymenodictyon excelsum.[1][2] While its specific biological activities are a subject of ongoing research, related anthraquinones have demonstrated a range of therapeutic potentials, including antioxidant, antibacterial, and anti-osteoporotic effects, as well as the ability to inhibit the growth of leukemic cells in animal models.[] A significant challenge in the in vivo application of anthraquinones is their often poor water solubility and potential for off-target toxicity. To address these limitations, advanced drug delivery systems, such as liposomes and nanoparticles, have been developed for similar compounds to enhance their bioavailability, target specificity, and therapeutic efficacy.

This document provides detailed application notes and protocols for the formulation of this compound into liposomal and nanoparticle-based delivery systems for in vivo research. Additionally, it outlines potential signaling pathways that may be modulated by this class of compounds, based on studies of the related molecule, alizarin.

Data Presentation: Delivery System Characteristics

The following tables summarize key quantitative data for representative anthraquinone (B42736) delivery systems, which can serve as a benchmark for the development of this compound formulations.

Table 1: Characteristics of a Liposomal Anthraquinone Formulation for Triple-Negative Breast Cancer [4][5]

| Parameter | Value |

| Delivery System | Polyethylene glycol-modified nanoscale liposomes (LipoRV) |

| Encapsulated Drug | Novel anthraquinone derivative |

| Particle Size | Not specified |

| Zeta Potential | Not specified |

| In Vivo Model | Xenograft animal model of triple-negative breast cancer |

| Key Outcome | Successful tumor clearance and good safety profile |

Table 2: Characteristics of Solid Lipid Nanoparticles for Thymoquinone Delivery [6]

| Parameter | Value |

| Delivery System | Solid Lipid Nanoparticles (THQ-SLNs) |

| Encapsulated Drug | Thymoquinone |

| Particle Size | 166.1 ± 10.96 nm |

| Zeta Potential | -11.34 ± 3.54 mV |

| Entrapment Efficiency | 71.60 ± 3.85% |

| In Vivo Bioavailability | Nearly 5-fold increase compared to suspension |

Table 3: Characteristics of Anti-HER2 Immunoliposomes for Tiancimycin A Delivery [7][8]

| Parameter | Value |

| Delivery System | Trastuzumab-coated immunoliposomes (HER2-TNM A-ILs) |

| Encapsulated Drug | Tiancimycin A (an anthraquinone-fused enediyne) |

| Particle Size | 182.8 ± 2.1 nm |

| Zeta Potential | 1.75 ± 0.12 mV |

| In Vivo Model | HER2-positive KPL-4 mouse tumors |

| Key Outcome | Suppressed tumor growth at a low dose (0.02 mg/kg) |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol is adapted from the thin-film hydration method, a common technique for encapsulating hydrophobic drugs like anthraquinones.[9][10]

Materials:

-

This compound

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, DPPC, and cholesterol in a molar ratio of 1:10:5 in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (for DPPC, >41°C).

-

Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add sterile PBS (pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final concentration.

-

Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Sonication and Extrusion:

-

To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

-

For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm pore size) for 10-20 passes. This will produce small unilamellar vesicles (SUVs).

-

-

Purification and Characterization:

-

Remove unencapsulated this compound by centrifugation or size exclusion chromatography.

-

Characterize the liposomes for particle size, zeta potential (using dynamic light scattering), and encapsulation efficiency (by lysing the liposomes with a detergent and quantifying the drug content using UV-Vis spectroscopy or HPLC).

-

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer system for drug delivery.

Materials:

-

This compound

-

PLGA (50:50 lactide:glycolide ratio)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

-

Magnetic stirrer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation:

-

Dissolve a specific amount of this compound and PLGA in DCM.

-

-

Emulsification:

-

Add the organic phase dropwise to an aqueous solution of PVA while stirring at high speed on a magnetic stirrer.

-

Continue stirring for 2-4 hours to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Sonicate the emulsion using a probe sonicator to reduce the droplet size.

-

Continue stirring the emulsion at room temperature overnight to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

-

-

Washing and Collection:

-

Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

-

Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

-

Lyophilize the final nanoparticle suspension to obtain a dry powder.

-

-

Characterization:

-

Characterize the nanoparticles for size and morphology (using scanning electron microscopy), surface charge (zeta potential), and drug loading and encapsulation efficiency (by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways affected by alizarin, a related anthraquinone, and a general workflow for in vivo studies of drug delivery systems.

Caption: Potential signaling pathways modulated by alizarin.[11][12][13][14]

Caption: General workflow for preclinical in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Liposome-encapsulated anthraquinone improves efficacy and safety in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanocarrier based formulation of Thymoquinone improves oral delivery: stability assessment, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-HER2 Immunoliposomes: Antitumor Efficacy Attributable to Targeted Delivery of Anthraquinone-Fused Enediyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti‐HER2 Immunoliposomes: Antitumor Efficacy Attributable to Targeted Delivery of Anthraquinone‐Fused Enediyne - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 5-Hydroxyalizarin 1-Methyl Ether

Welcome to the technical support center for the synthesis and purification of 5-Hydroxyalizarin 1-methyl ether. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this compound typically revolve around achieving selective methylation and minimizing side product formation. Key issues include:

-

Low reaction yield: This can be caused by incomplete reaction, degradation of the starting material, or competing side reactions.

-

Formation of undesired isomers: Non-selective methylation can lead to a mixture of methylated products, which can be difficult to separate.

-

Difficulty in purification: The final product often requires careful purification to remove unreacted starting materials and isomeric byproducts.

Q2: What analytical techniques are recommended for monitoring the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a highly effective and commonly used technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule, including the position of the methyl group.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the desired product.

-

Infrared (IR) Spectroscopy: IR can identify the presence of key functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing the purity of the final compound.

-

UV-Vis Spectroscopy: The electronic absorption spectra of hydroxyanthraquinones are well-characterized and can be used for identification.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inactive methylating agent. | Use a fresh or properly stored methylating agent. Ensure it has not been exposed to moisture. |

| Insufficient base. | Ensure a slight excess of a suitable base (e.g., K₂CO₃, NaH) is used to deprotonate the hydroxyl group. | |

| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |

| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Lower the reaction temperature to favor the thermodynamically more stable product. |

| Strong, non-selective methylating agent. | Consider using a milder methylating agent. | |

| Incorrect choice of solvent. | The polarity of the solvent can influence selectivity. Screen different solvents (e.g., DMF, acetone, acetonitrile). | |

| Product is Difficult to Purify from Starting Material | Similar polarity of product and starting material. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. |

| Co-crystallization of product and starting material. | Attempt recrystallization from a different solvent system. | |

| Product Decomposes During Purification | Exposure to strong light or high temperatures. | Protect the compound from light and use moderate temperatures during solvent evaporation. |

| Presence of acidic or basic impurities. | Neutralize the work-up fractions before concentrating. |

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on standard methylation procedures for polyhydroxyanthraquinones.

Synthesis of this compound

-

Dissolve Alizarin (B75676): In a round-bottom flask, dissolve alizarin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add Base: Add a weak base, such as potassium carbonate (K₂CO₃, 1.1 equivalents), to the solution.

-

Add Methylating Agent: While stirring, add a methylating agent, such as methyl iodide (CH₃I, 1.1 equivalents), dropwise to the mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

-

Prepare Column: Pack a silica (B1680970) gel column with a suitable non-polar solvent.

-

Load Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate mixture) to separate the desired product from impurities and starting material.

-

Collect Fractions: Collect the fractions containing the purified product, as identified by TLC analysis.

-

Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Guides

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: A typical workflow for the synthesis and purification of this compound.

Caption: A troubleshooting decision tree for common synthesis issues.

Preventing degradation of 5-Hydroxyalizarin 1-methyl ether in solution

This technical support center provides guidance on the proper handling, storage, and use of 5-Hydroxyalizarin 1-methyl ether in solution to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

-

pH: Like other hydroxyanthraquinones, this compound can be susceptible to degradation in both highly acidic and basic conditions.[1][2]

-

Light: Exposure to UV and visible light can induce photodegradation.[1]

-

Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]

-

Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the hydroxyl groups.[1]

-

Solvent: The choice of solvent can impact the stability of the compound.[1]

Q2: What are the visible signs of degradation?

A2: Degradation of a this compound solution may be indicated by a color change, the formation of precipitates, or a decrease in the expected biological activity or analytical response.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[3] For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into tightly sealed, light-protected vials and store at -20°C or -80°C. One supplier suggests that pre-prepared solutions should be stored sealed at -20°C for no longer than one month.[] Avoid repeated freeze-thaw cycles.

Q4: Can I do anything to improve the stability of my working solutions during an experiment?

A4: Yes. To minimize degradation during experiments, consider the following:

-

Protect from light: Use amber-colored vials or wrap your containers in aluminum foil.[1]

-

Control temperature: Perform experiments at a controlled, cool temperature where possible.[1]

-

Use an inert atmosphere: For sensitive experiments, purging the solvent and the headspace of your container with an inert gas like argon or nitrogen can minimize oxidation.[1]

-

pH management: Maintain a neutral or slightly acidic pH for your solution, as extreme pH values can promote degradation.[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent experimental results | Variable degradation of the compound between experiments. | Standardize all experimental parameters, including solution preparation, storage duration and conditions, and handling procedures. Ensure consistent light and temperature exposure for all samples.[1] |

| Rapid loss of color in solution | Likely photodegradation or oxidation. | Prepare fresh solutions for critical experiments. Protect solutions from light at all stages of the experiment.[1] Consider deoxygenating solvents and working under an inert atmosphere.[1] |